molecular formula C7H4BrFO2 B1333228 3-Bromo-5-fluorobenzoic acid CAS No. 176548-70-2

3-Bromo-5-fluorobenzoic acid

Cat. No.: B1333228
CAS No.: 176548-70-2
M. Wt: 219.01 g/mol
InChI Key: KLSLJMGWUPAQGZ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzoic acid: is a halogenated benzoic acid derivative with the molecular formula C7H4BrFO2 . It is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound is characterized by the presence of both bromine and fluorine atoms on the benzene ring, which imparts unique chemical properties.

Scientific Research Applications

Chemistry: 3-Bromo-5-fluorobenzoic acid is widely used as an intermediate in the synthesis of complex organic molecules. It is utilized in the construction of supramolecular networks and coordination polymers .

Biology and Medicine: In the field of medicine, it serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications. Its derivatives are studied for their biological activities and pharmacological properties .

Industry: The compound is used in the production of agrochemicals and dyestuffs . It is also employed in the development of advanced materials with specific chemical and physical properties .

Safety and Hazards

3-Bromo-5-fluorobenzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method starts with m-fluorobenzotrifluoride , which undergoes nitration, bromination, reduction, deamination, separation, and hydrolysis to yield the target product . Another method involves the use of 3-fluoro-5-methylphenyl boronic acid , which is oxidized to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination reactions under controlled conditions. The process includes the use of oxidizing agents and solvents to facilitate the reactions and ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include such as amines and alcohols.

    Oxidation Reactions: like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions include various substituted benzoic acids, cyclized compounds, and other halogenated derivatives .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Bromo-5-fluorobenzoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, making it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

IUPAC Name

3-bromo-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSLJMGWUPAQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378388
Record name 3-Bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176548-70-2
Record name 3-Bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluorobenzoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Magnesium turnings (1.97 g) and iodine (catalytic amount) were added to ether (150 ml), and 1,3-dibromo-5-fluorobenzene (19.6 g) in ether (20 ml) was added dropwise under nitrogen atmosphere at such a rate that gentle reflux occurred. The mixture was refluxed for 3 hours, and left to cool. Crushed dry ice was added thereto, and the mixture was stirred for 1 hour. The reaction mixture was poured into water, and acidified with hydrochloric acid. The mixture was extracted with ether (200 ml), and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform→chloroform:methanol=100:1), to thereby yield 9.37 g of the target compound (yield: 55.4%).
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
55.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-fluorobenzoic acid
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Reactant of Route 6
3-Bromo-5-fluorobenzoic acid

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